molecular formula C10H12N6O4 B14017218 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide CAS No. 62787-60-4

2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide

Cat. No.: B14017218
CAS No.: 62787-60-4
M. Wt: 280.24 g/mol
InChI Key: CVDKSPZTRBRRJO-UHFFFAOYSA-N
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Description

2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide is a chemical compound with the molecular formula C10H12N6O4. It contains various functional groups, including primary amides, a urea derivative, and an imide, making it a versatile compound in chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide typically involves the reaction of 1,3-dimethyl-2,6-dioxopurine with propanediamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as ethanol, with heating under reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives .

Scientific Research Applications

2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide involves its interaction with specific molecular targets. It is known to inhibit the production of tumor necrosis factor α, a key mediator in inflammatory responses. This inhibition is thought to be mediated through the compound’s interaction with cyclooxygenase and lipoxygenase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,7-Dimethyl-2,6-dioxopurin-1-yl)propanediamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications .

Properties

CAS No.

62787-60-4

Molecular Formula

C10H12N6O4

Molecular Weight

280.24 g/mol

IUPAC Name

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanediamide

InChI

InChI=1S/C10H12N6O4/c1-14-3-13-8-5(14)9(19)16(10(20)15(8)2)4(6(11)17)7(12)18/h3-4H,1-2H3,(H2,11,17)(H2,12,18)

InChI Key

CVDKSPZTRBRRJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C(C(=O)N)C(=O)N

Origin of Product

United States

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